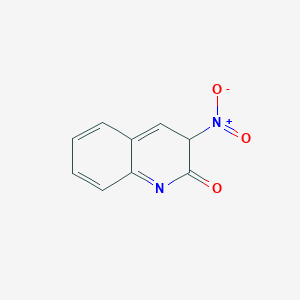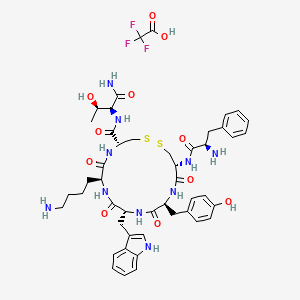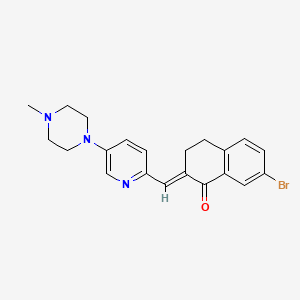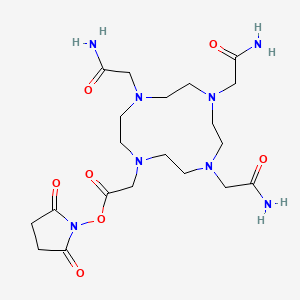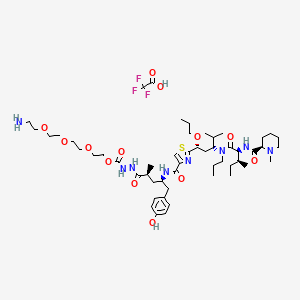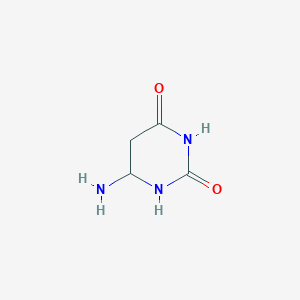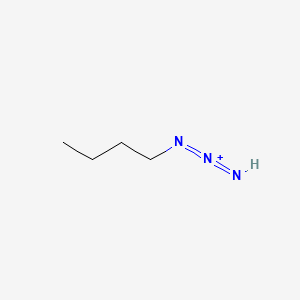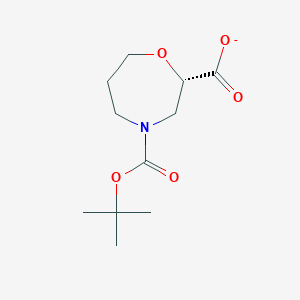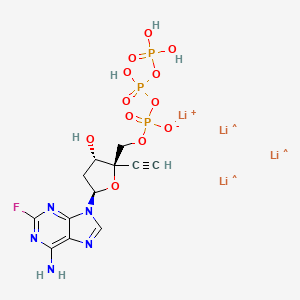![molecular formula C29H28NO6- B12363210 L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 5-(1-methyl-1-phenylethyl) ester](/img/structure/B12363210.png)
L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 5-(1-methyl-1-phenylethyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Glu(O-2-PhiPr)-OH typically involves the protection of the amino group of glutamic acid with an Fmoc group, followed by the esterification of the carboxyl group with 2-phenylisopropyl alcohol. The reaction conditions often include the use of dichloromethane (DCM) as a solvent and trifluoroacetic acid (TFA) for deprotection .
Industrial Production Methods
Industrial production of Fmoc-Glu(O-2-PhiPr)-OH follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and enantiomeric excess. The compound is typically stored at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Fmoc-Glu(O-2-PhiPr)-OH undergoes several types of chemical reactions, including:
Deprotection: Removal of the Fmoc group using piperidine in DMF (dimethylformamide).
Ester Hydrolysis: Cleavage of the 2-phenylisopropyl ester group using TFA in DCM.
Common Reagents and Conditions
Deprotection: Piperidine in DMF.
Ester Hydrolysis: TFA in DCM.
Major Products Formed
Deprotection: Yields the free amino group.
Ester Hydrolysis: Yields the free carboxyl group.
Scientific Research Applications
Fmoc-Glu(O-2-PhiPr)-OH is widely used in scientific research, particularly in the field of peptide synthesis. Its applications include:
Chemistry: Used as a building block for the synthesis of cyclic peptides.
Biology: Facilitates the study of protein-protein interactions by enabling the synthesis of peptide libraries.
Medicine: Contributes to the development of peptide-based therapeutics.
Industry: Employed in the production of specialized peptides for various industrial applications.
Mechanism of Action
The mechanism of action of Fmoc-Glu(O-2-PhiPr)-OH involves the selective removal of protecting groups during peptide synthesis. The Fmoc group is removed by piperidine, exposing the amino group for further reactions. The 2-phenylisopropyl ester group is cleaved by TFA, releasing the carboxyl group. These deprotection steps are crucial for the stepwise assembly of peptides on a solid support .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Glu(OtBu)-OH: Contains a tert-butyl ester group instead of a 2-phenylisopropyl ester group.
Fmoc-Glu(OAll)-OH: Contains an allyl ester group instead of a 2-phenylisopropyl ester group.
Uniqueness
Fmoc-Glu(O-2-PhiPr)-OH is unique due to its 2-phenylisopropyl ester group, which provides selective deprotection conditions that are compatible with standard t-butyl-based side-chain protecting groups. This selectivity makes it an excellent tool for the synthesis of head-to-tail cyclic peptides .
Properties
Molecular Formula |
C29H28NO6- |
|---|---|
Molecular Weight |
486.5 g/mol |
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-(2-phenylpropan-2-yloxy)pentanoate |
InChI |
InChI=1S/C29H29NO6/c1-29(2,19-10-4-3-5-11-19)36-26(31)17-16-25(27(32)33)30-28(34)35-18-24-22-14-8-6-12-20(22)21-13-7-9-15-23(21)24/h3-15,24-25H,16-18H2,1-2H3,(H,30,34)(H,32,33)/p-1/t25-/m0/s1 |
InChI Key |
NPNRKQDJIWMHNG-VWLOTQADSA-M |
Isomeric SMILES |
CC(C)(C1=CC=CC=C1)OC(=O)CC[C@@H](C(=O)[O-])NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)OC(=O)CCC(C(=O)[O-])NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2H-Pyrido[3,4-b]indole-2,3-dicarboxylic acid, 1,3,4,9-tetrahydro-, 2-(9H-fluoren-9-ylmethyl) ester, (3S)-](/img/structure/B12363130.png)
